![molecular formula C19H20N2O2 B304455 1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione CAS No. 6175-61-7](/img/structure/B304455.png)
1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione, also known as Methylenedioxypyrovalerone (MDPV), is a psychoactive drug that belongs to the cathinone class. It is a synthetic stimulant that has been widely used in research settings due to its unique properties. MDPV has been shown to have a high affinity for the dopamine and norepinephrine transporters, resulting in an increase in their activity.
作用機序
MDPV acts as a potent reuptake inhibitor of dopamine and norepinephrine, resulting in an increase in their activity. It has a high affinity for the dopamine and norepinephrine transporters, and has been shown to be more potent than cocaine in inhibiting their activity. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction and muscle tension. It has also been shown to increase locomotor activity and cause hyperactivity and stereotypy in animals. MDPV has been shown to have a high potential for abuse and dependence, and has been associated with a range of adverse effects including psychosis, seizures, and death.
実験室実験の利点と制限
MDPV has a number of advantages for use in lab experiments. It is a potent reuptake inhibitor of dopamine and norepinephrine, and has a high affinity for their transporters. This makes it a useful tool for studying the effects of stimulants on behavior and cognition. MDPV has also been shown to have a high potential for abuse and dependence, making it a useful tool for studying drug abuse and addiction. However, MDPV also has a number of limitations for use in lab experiments. It has been associated with a range of adverse effects, including psychosis, seizures, and death. This makes it important to use caution when handling and administering MDPV in lab settings.
将来の方向性
There are a number of future directions for research on MDPV. One area of research is the development of new drugs that target the dopamine and norepinephrine transporters. Another area of research is the development of new treatments for drug abuse and addiction. Finally, there is a need for further research on the adverse effects of MDPV, including its potential for psychosis, seizures, and death. Overall, MDPV is a useful tool for studying the effects of stimulants on behavior and cognition, but caution should be used when handling and administering it in lab settings.
合成法
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Grignard reaction. The Leuckart reaction involves the reaction of pyrrolidinone with para-methoxyphenylacetonitrile in the presence of hydrochloric acid and aluminum chloride. Reductive amination involves the reaction of para-methoxyphenylacetonitrile with methylamine in the presence of a reducing agent such as sodium borohydride. The Grignard reaction involves the reaction of para-methoxyphenylacetonitrile with phenylmagnesium bromide followed by the addition of pyrrolidine.
科学的研究の応用
MDPV has been widely used in scientific research due to its unique properties as a stimulant. It has been used to study the effects of dopamine and norepinephrine transporters in the brain, as well as the effects of stimulants on behavior and cognition. MDPV has also been used to study the effects of drug abuse and addiction, as it has been shown to have a high potential for abuse and dependence.
特性
CAS番号 |
6175-61-7 |
|---|---|
製品名 |
1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione |
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-16(10-8-14)21-18(22)13-17(19(21)23)20-12-11-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3 |
InChIキー |
ZQMQHNKBBZHISC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



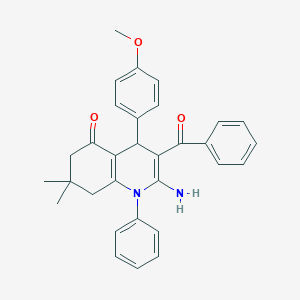
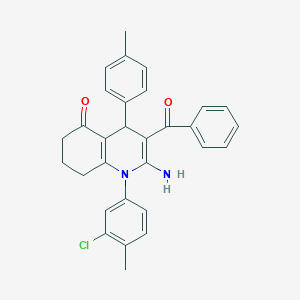
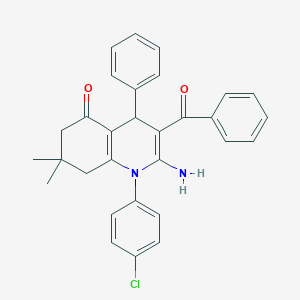
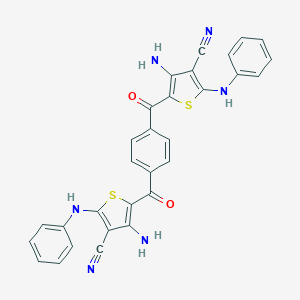
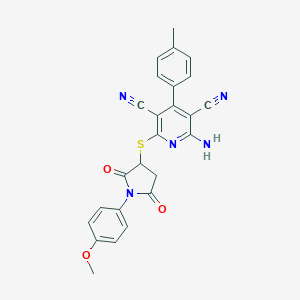
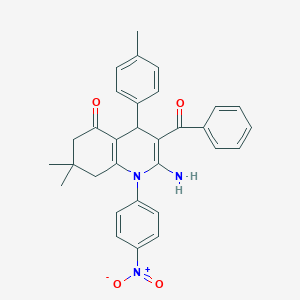


![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)

![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)